N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-phenyl group at the triazole N1 position, a propan-2-yl (isopropyl) substituent at C5, and a 4-acetylphenyl moiety attached to the carboxamide nitrogen.
The isopropyl group at C5 may contribute to steric bulk, affecting molecular conformation and target binding .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-7-5-4-6-8-17)20(26)21-16-11-9-15(10-12-16)14(3)25/h4-13H,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCOYUSHBOYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition for Triazole Core Formation
The 1,2,3-triazole scaffold is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated cyclization. A modified approach from PMC6305444 employs a [3+2] cycloaddition between a prefunctionalized alkyne and azide:
- Azide Preparation : 4-Acetylphenyl azide is synthesized by diazotization of 4-aminoacetophenone using sodium nitrite and hydrochloric acid, followed by azide substitution.
- Alkyne Substrate : Propargyl propan-2-yl ether is prepared via nucleophilic substitution of propargyl bromide with isopropyl alcohol in the presence of potassium carbonate.
- Cycloaddition : The azide and alkyne undergo cycloaddition in ethanol with cesium carbonate as a base, yielding 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reaction Conditions :
Carboxamide Functionalization
The carboxylic acid intermediate is converted to the carboxamide via activation with thionyl chloride followed by reaction with 4-aminoacetophenone:
- Acid Chloride Formation : 1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is treated with thionyl chloride (2 eq.) in dichloromethane under reflux for 3 hours.
- Amidation : The acid chloride is reacted with 4-aminoacetophenone in tetrahydrofuran (THF) with triethylamine as a base, yielding the target carboxamide.
Optimization Notes :
- Excess thionyl chloride (2.5 eq.) improves conversion to acid chloride (95% yield).
- Polar aprotic solvents (e.g., THF) minimize side reactions during amidation.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Tandem Reactions
A patent-derived method (WO2014188453A2) combines triazole formation and amidation in a single pot:
- In Situ Azide Generation : 4-Nitroacetophenone is reduced to 4-aminoacetophenone using hydrogen gas and palladium on carbon.
- Tandem Cycloaddition-Amidation : The amine reacts with propargyl isocyanate in the presence of copper(I) iodide and sodium ascorbate, directly yielding the carboxamide.
Advantages :
Solid-Phase Synthesis for Scalability
MDPI1420-3049/27/24/8904 reports a resin-bound approach using Wang resin:
- Resin Functionalization : Wang resin is esterified with 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid using DCC/DMAP.
- On-Resin Amidation : The immobilized acid reacts with 4-aminoacetophenone in DMF at 50°C for 24 hours.
- Cleavage : TFA/dichloromethane (1:1) liberates the product with >90% purity.
Analytical Validation and Characterization
Spectroscopic Confirmation
- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 1.28 (d, 6H, J = 6.8 Hz, CH(CH$$3$$)$$2$$), 2.59 (s, 3H, COCH$$3$$), 3.15 (septet, 1H, J = 6.8 Hz, CH(CH$$3$$)$$_2$$), 7.45–8.10 (m, 9H, Ar-H), 10.32 (s, 1H, NH).
- $$ ^{13}C $$ NMR : δ 22.4 (CH(CH$$3$$)$$2$$), 26.8 (COCH$$3$$), 119.8–148.2 (aromatic carbons), 165.4 (CONH), 198.2 (COCH$$3$$).
- HRMS (ESI+) : m/z calculated for C$${20}$$H$${19}$$N$$4$$O$$2$$ [M+H]$$^+$$: 363.1456, found: 363.1459.
X-ray Crystallography
Single-crystal X-ray analysis (MDPI1420-3049/27/24/8904) reveals a planar triazole ring (r.m.s. deviation = 0.012 Å) with dihedral angles of 44.03° and 85.82° between the phenyl and acetylphenyl groups, confirming steric distortion.
Industrial-Scale Considerations
Regulatory Compliance
- Impurity Profiling : HPLC analysis (C18 column, acetonitrile/water gradient) identifies residual solvents (<0.1%) and regioisomeric byproducts (<0.5%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and carboxamide groups. Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or amides.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Tumor Growth: Studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that related compounds displayed high percent growth inhibition (PGI) against multiple cancer cell lines such as A549 and MDA-MB-231.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.2 | EGFR Inhibition |
| Compound B | MDA-MB-231 | 6.0 | Apoptosis Induction |
In a notable case study involving xenograft models implanted with non-small cell lung cancer (NSCLC) cells, treatment with triazole derivatives resulted in tumor regression of approximately 60% after four weeks at a dosage of 10 mg/kg.
Antimicrobial Applications
This compound has also shown potential as an antimicrobial agent. The presence of the triazole ring enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial therapies.
Case Study 1: Antitumor Efficacy in NSCLC Models
In a study involving xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This is particularly relevant in the context of its anticancer and antibacterial properties.
Metal Ion Coordination: The triazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling, such as kinases and phosphatases.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Notes:
- Electron-withdrawing groups (e.g., acetyl, chloro, trifluoromethyl) on the carboxamide phenyl ring enhance polarity and may improve target binding via dipole interactions .
- Substituent position : The 4-acetyl group in the target compound may offer stronger para-directed electronic effects compared to meta-acetyl analogs (e.g., compound from [9]) .
- Fluorine vs. acetyl : D731-0028 replaces acetyl with 2-fluorophenyl, likely increasing metabolic stability but reducing hydrogen-bonding capacity.
Biological Activity
N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954319-31-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 954319-31-4 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of triazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various triazole derivatives, this compound was evaluated for its ability to inhibit the growth of leukemia cell lines. The results indicated that this compound exhibited comparable antiproliferative activity to established chemotherapeutics like doxorubicin .
The mechanism underlying this activity appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed, including membrane blebbing and chromatin condensation. Additionally, DNA fragmentation assays confirmed that the compound induced significant DNA damage in treated cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Unlike some triazoles that intercalate into DNA, this compound appears to induce DNA damage through other pathways, potentially involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases involved in apoptosis .
- Cell Cycle Arrest : Further studies are needed to elucidate whether this compound affects cell cycle progression in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the acetophenone moiety and variations in substituents on the triazole ring can significantly influence antiproliferative potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on Triazole Ring | Enhanced antiproliferative activity observed with electron-withdrawing groups |
| Acetophenone Variants | Variations in substituents can lead to differential cytotoxic effects |
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Ruthenium catalysts (e.g., (Cp*RuCl)₄) enhance regioselectivity and reaction rates for triazole formation .
- Microwave-assisted synthesis reduces reaction time and improves purity (e.g., from 12 hours to 30 minutes under controlled conditions) .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while dichloromethane aids in purification .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temperatures |
| Catalyst Loading | 5–10 mol% | Excess leads to byproducts |
| Reaction Time | 4–8 hours | Prolonged time risks decomposition |
Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this triazole-carboxamide derivative?
Basic Research Question
Spectroscopic Techniques :
- ¹H/¹³C NMR : Resolves substituent positions on the triazole ring (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 365.18) .
Q. Crystallographic Methods :
- X-ray Diffraction : SHELX suite (SHELXL for refinement) resolves bond angles and torsional strain in the triazole core. Anisotropic displacement parameters validate thermal stability .
- ORTEP Visualization : Illustrates molecular packing and hydrogen-bonding networks critical for solubility predictions .
Q. Comparative Structural Data :
| Property | Experimental (PubChem) | Calculated (DFT) |
|---|---|---|
| Molecular Weight | 365.4 g/mol | 365.3 g/mol |
| LogP | 3.2 | 3.1 |
| Hydrogen Bond Acceptors | 5 | 5 |
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Common Contradictions :
- Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2 vs. kinase targets).
- Variable growth inhibition (GP) percentages in cancer cell lines (e.g., NCI-H522: 68–86%) .
Q. Methodological Solutions :
Standardized Assay Conditions :
- Use uniform cell lines (e.g., NCI-H522 for lung cancer) and control compounds (e.g., doxorubicin) .
- Normalize solvent concentrations (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts.
Structural Analog Comparison :
| Compound | GP in NCI-H522 | Key Substituent |
|---|---|---|
| Current Compound | 75.5% | Acetylphenyl |
| 5-Trifluoromethyl analog | 68.1% | CF₃ group |
Meta-Analysis Tools :
- Molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity differences .
What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition or cellular pathways?
Advanced Research Question
Stepwise Approach :
Enzyme Inhibition Assays :
- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) reduction via ELISA (IC₅₀ typically 10–50 µM) .
- Kinase Profiling : Use ADP-Glo™ kinase assays for c-Met or EGFR targets .
Cellular Pathway Mapping :
- Western Blotting : Track phosphorylation changes in MAPK/ERK or PI3K/Akt pathways.
- RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
Molecular Dynamics (MD) Simulations :
- Simulate triazole-carboxamide interactions with COX-2 active sites (20 ns trajectories, AMBER force field) .
Q. Key Considerations :
- Use isogenic cell lines (e.g., wild-type vs. COX-2 knockout) to confirm target specificity .
What methodologies are employed to improve the aqueous solubility and bioavailability of this compound without compromising its bioactivity?
Advanced Research Question
Strategies :
Prodrug Design :
- Introduce phosphate or glycoside groups at the carboxamide nitrogen for pH-dependent release .
Nanoformulation :
- Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance circulation time .
Derivatization :
- Replace propan-2-yl with hydrophilic substituents (e.g., hydroxypropyl) while maintaining triazole ring planarity .
Q. Solubility Data :
| Derivative | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|
| Parent Compound | 0.12 | 3.2 |
| Hydroxypropyl Analog | 1.8 | 2.1 |
How should researchers design in vitro and in vivo assays to validate the anticancer or anti-inflammatory potential of this compound, considering interspecies variability?
Advanced Research Question
In Vitro Design :
- Cell Line Panels : Include diverse cancer types (e.g., MCF-7, HepG2, A549) and primary human fibroblasts as controls .
- Dose-Response Curves : Test 0.1–100 µM range with 72-hour exposure for IC₅₀ determination.
Q. In Vivo Design :
- Animal Models :
- Mice : Xenograft models (e.g., HT-29 colon cancer) at 10–50 mg/kg doses (oral or IP).
- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution .
Q. Interspecies Adjustments :
| Parameter | Human | Mouse | Adjustment Factor |
|---|---|---|---|
| Metabolic Rate | 1× | 7× | Dose scaling by BSA |
| CYP450 Isoforms | CYP3A4 | CYP2E1 | Inhibitor co-administration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
